Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Description
Historical Development of Aminopyridine-Piperazine Derivatives in Medicinal Chemistry
The structural fusion of aminopyridine and piperazine motifs emerged as a strategic innovation in late 20th-century drug design, driven by the need for kinase inhibitors and neuropharmacological agents. Early work focused on 4-aminopyridine derivatives, which demonstrated potassium channel-blocking properties, while piperazine scaffolds gained prominence for their conformational flexibility and hydrogen-bonding capabilities. The integration of these pharmacophores began in the 1990s with antiviral and antipsychotic drug candidates, but breakthroughs came with cyclin-dependent kinase (CDK) inhibitor development. For example, the discovery of Palbociclib’s precursor molecule in 2001 highlighted the critical role of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate as a synthetic intermediate.
Table 1: Key Aminopyridine-Piperazine Derivatives in Therapeutic Development
Significance as a Key Pharmaceutical Building Block
This compound (CAS 119285-07-3) serves as a linchpin in synthesizing kinase inhibitors due to three structural advantages:
- Stereoelectronic Tuning : The tert-butoxycarbonyl (Boc) group protects the piperazine nitrogen during coupling reactions while maintaining solubility in polar aprotic solvents.
- Regioselective Reactivity : The 5-aminopyridin-2-yl group directs electrophilic aromatic substitution at the 3-position, enabling precise functionalization.
- Targeted Delivery : Molecular dynamics simulations show the compound’s planar conformation enhances π-π stacking with kinase ATP-binding pockets.
Table 2: Synthetic Routes to this compound
Research Evolution and Contemporary Scientific Interest
Recent advances focus on three domains:
- Synthetic Methodology : Visible-light-mediated C–N coupling (2023) reduced reaction time from 24 hours to 12 hours while eliminating palladium catalysts.
- Structure-Activity Relationships (SAR) : Methylation at the piperazine N4 position boosts CDK4 binding affinity by 3-fold (ΔG = −2.1 kcal/mol).
- Target Expansion : Derivatives now show promise as phosphoglycerate dehydrogenase (PHGDH) inhibitors, with IC50 values of 5.8 µM in serine biosynthesis modulation.
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRRMBFHGEDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592340 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-07-3 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathway and Reaction Conditions
The synthesis begins with 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester , which is subjected to hydrogenation in the presence of Raney nickel as a catalyst. The reaction is conducted in tetrahydrofuran (THF) under a hydrogen pressure of 50 psi for 5 hours, achieving quantitative yield (100%). Key steps include:
-
Preparation of the Nitro Precursor :
-
Catalytic Hydrogenation :
Characterization and Optimization
-
¹H NMR Analysis : Post-reduction, the aromatic proton signals shift from δ 8.21 ppm (nitro intermediate) to δ 6.98 ppm (amine product), confirming successful reduction.
-
Yield Optimization : The use of excess Raney nickel (4 g per 16 g substrate) and prolonged reaction times (5 hours) ensures complete conversion.
Iodination and Cross-Coupling Method
An alternative route involves iodination of 2-aminopyridine followed by a palladium-catalyzed coupling reaction. This method, detailed in a recent patent, offers a multi-step but highly selective pathway.
Iodination of 2-Aminopyridine
The first step generates 2-amino-5-iodopyridine through electrophilic aromatic substitution:
-
Reagents : 2-Aminopyridine, potassium iodate (KIO₃), potassium iodide (KI), and concentrated sulfuric acid (90–100%).
-
Conditions : The reaction is maintained at 20–30°C during KI addition, followed by neutralization with potassium hydroxide to pH 8–9.
-
Yield : The crude product is obtained as a light yellow solid after filtration and drying.
Comparative Analysis of Methods
Advantages and Limitations
-
Nitro Reduction :
-
Iodination-Coupling :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a variety of functional groups at the amino position.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₂N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 119285-07-3
- Melting Point : 98-101 °C
The structure of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl group and an aminopyridine moiety, contributing to its biological activity and reactivity in organic synthesis.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it relevant in drug discovery processes.
Case Study: Synthesis of Palbociclib
Palbociclib, an FDA-approved drug for breast cancer treatment, utilizes intermediates related to this compound in its synthesis. Research has shown that using photocatalytic methods can enhance the efficiency of synthesizing these intermediates, reducing environmental impact and byproduct formation .
Organic Synthesis
The compound is also employed in the development of new synthetic pathways for creating complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis.
Synthesis Methodology
Recent advancements have introduced photocatalytic methods for synthesizing this compound from simpler precursors using visible light and environmentally friendly conditions. This method not only improves yield but also minimizes hazardous waste .
Comparison of Synthesis Methods
| Method | Yield (%) | Environmental Impact | Byproducts Produced |
|---|---|---|---|
| Traditional Synthesis | 70 | High (toxic solvents used) | Significant |
| Photocatalytic Synthesis | 93 | Low (green chemistry approach) | Minimal |
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperazine core and tert-butyl carbamate group but differ in substituents, which significantly influence their physicochemical properties, stability, and biological activity. Below is a detailed comparison:
Structural Modifications and Functional Groups
Stability and Reactivity
- Target Compound: The Boc group provides stability under basic conditions but is acid-labile. The 5-aminopyridine group is reactive toward electrophiles, enabling coupling reactions .
- Compound 1a/1b : Susceptible to degradation in acidic environments (simulated gastric fluid), limiting oral bioavailability .
- CF-OE: The quinolinone core and cyclopropyl group may confer metabolic stability compared to the target compound’s aminopyridine .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP* | TPSA (Ų) | H-Bond Acceptors | |
|---|---|---|---|---|---|
| Target Compound | 293.35 | 1.8 | 75.9 | 6 | |
| Compound 1a | 468.48 | 2.5 | 89.3 | 8 | |
| CF-OE | 598.52 | 3.2 | 105.7 | 9 | |
| Compound 33 | 447.45 | 2.1 | 98.4 | 7 |
*Predicted using PubChem data and analogous structures.
Table 2: Stability in Simulated Gastric Fluid (SGF)
| Compound | % Degradation (2h, SGF) | |
|---|---|---|
| Target Compound | <10% | |
| Compound 1a | >90% | |
| Compound 33 | 15% |
Biological Activity
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, also known as BOC-4-(5-aminopyridin-2-yl)piperazine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Characteristics
- Molecular Formula: C₁₄H₂₂N₄O₂
- Molecular Weight: 278.35 g/mol
- CAS Number: 119285-07-3
- Melting Point: 98–101 °C
The compound features a piperazine ring substituted with a pyridine derivative, which is crucial for its biological activity. The tert-butyl group serves as a protective moiety that enhances solubility and stability.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) revealed that modifications in the piperazine and pyridine rings significantly influence the antiproliferative potency of these compounds. For example, derivatives with specific substitutions showed GI50 values ranging from 0.15 to 1.4 µM against cancer cell lines such as HeLa and MDA-MB-231 .
The biological activity of this compound is believed to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling, these compounds can induce cell death in malignant cells.
- Targeting the Ubiquitin Proteasome Pathway : Some studies suggest that this compound may affect protein degradation pathways, leading to the accumulation of pro-apoptotic factors .
Study 1: Anticancer Potential
In a recent study, researchers synthesized a series of piperazine derivatives and evaluated their anticancer properties using MTT assays. The results showed that this compound significantly reduced cell viability in several cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: In Vivo Efficacy
Another investigation involved testing this compound in animal models for its efficacy against tumor growth. The results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Data Table: Biological Activity Summary
| Activity | Cell Line | GI50/IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.15 | Protein kinase inhibition |
| Antiproliferative | MDA-MB-231 | 1.4 | Induction of apoptosis |
| In vivo tumor growth inhibition | Mouse model | N/A | Modulation of ubiquitin-proteasome pathway |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with 5-amino-2-chloropyridine in 1,4-dioxane under reflux with potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored by TLC, and purification involves silica gel chromatography (eluent: hexane/ethyl acetate) .
- Characterization : Intermediates are confirmed using , , and LCMS. For example, peaks for the piperazine protons appear at δ 3.4–3.6 ppm (multiplet), and the tert-butyl group resonates at δ 1.46 ppm (singlet) .
Q. What purification techniques are effective for achieving >95% purity in this compound?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher purity, recrystallization from ethanol or preparative HPLC (C18 column, methanol/water mobile phase) is employed. Purity is validated via HPLC (e.g., 97% purity confirmed at λ = 254 nm) .
Q. How is the compound structurally characterized in academic settings?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is used for absolute configuration confirmation. For example, SHELX programs refine crystallographic data (space group, unit cell parameters) to resolve bond lengths and angles . and IR spectroscopy further validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in coupling reactions involving the piperazine core?
- Optimization Strategies :
- Temperature : Reactions at 110°C in 1,4-dioxane increase coupling efficiency (yield: 88.7% vs. 78% at lower temps) .
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling for pyridine derivatives (yield: 91%) .
- Base Selection : K₂CO₃ outperforms NaHCO₃ in minimizing side reactions (e.g., tert-butyl deprotection) .
Q. How do researchers resolve contradictory data in crystallographic vs. spectroscopic analyses?
- Case Study : Discrepancies between NMR (expected symmetry) and SC-XRD (twisted conformation) are resolved via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that distort symmetry in the solid state .
Q. What strategies are used to study the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- Target Selection : The compound’s piperazine-pyridine scaffold is tested against phosphoglycerate dehydrogenase (PHGDH) via fluorescence polarization assays .
- SAR Analysis : Modifications (e.g., trifluoromethyl groups) are introduced to enhance binding affinity. IC₅₀ values are calculated using dose-response curves .
Q. How are computational methods integrated into crystallographic refinement for this compound?
- Tools : SHELXL refines high-resolution data with constraints for anisotropic displacement parameters. Density functional theory (DFT) predicts molecular electrostatic potential surfaces to validate hydrogen-bonding networks .
Q. What experimental protocols address low yields in Boc-deprotection reactions?
- Solutions :
- Acid Selection : HCl in dioxane (4M) removes tert-butyl groups efficiently without degrading the piperazine ring .
- Workflow : Post-deprotection, neutralization with K₂CO₃ and extraction with dichloromethane recover the free base (yield: 89%) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
